molecular formula C10H12BrN B2893596 6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline CAS No. 954563-85-0

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B2893596
M. Wt: 226.117
InChI Key: QEPGOKGCHKDWBT-UHFFFAOYSA-N
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Description

“6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline” is a chemical compound with the molecular formula C9H10BrN . It has a molecular weight of 212.09 .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrN/c10-8-3-4-9-7 (6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 . This indicates that the compound has a bromine atom at the 6th position and a methyl group at the 8th position of the tetrahydroquinoline ring.


Physical And Chemical Properties Analysis

The compound is a white to yellow to brown or gray solid or liquid . and should be stored in a refrigerator . The compound’s CAS Number is 22190-35-8 .

Scientific Research Applications

Synthesis of Quinoline Derivatives

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline serves as a crucial intermediate in the synthesis of various quinoline derivatives. For instance, its bromination reaction has been investigated to produce synthetically valuable compounds like 4,6,8-tribromoquinoline and 6,8-dibromo-1,2,3,4-tetrahydroquinoline in efficient yields. These derivatives are further converted to their corresponding quinolines through aromatization and have been employed in the synthesis of novel trisubstituted quinoline derivatives via lithium-halogen exchange reactions, showcasing the versatility of 6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline in organic synthesis (Şahin et al., 2008).

Development of Novel Ligands and Chelating Agents

The compound has been utilized in the Friedländer approach to incorporate 6-bromoquinoline into novel chelating ligands, demonstrating its utility in forming bidentate and tridentate 6-bromoquinoline derivatives. These derivatives have potential applications in coordination chemistry, where they could be dimerized or functionalized to form complex molecules with unique optical properties (Hu et al., 2003).

Applications in Dyes and Fluorescent Probes

The structure of 6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline has been exploited in the development of new fluorescent quinolinium dyes for applications in nanometre particle sizing. These dyes exhibit broad pH-range fluorescence and have found utility in determining the particle size of colloidal silica, illustrating the compound's significance in materials science and analytical chemistry (Geddes et al., 2000).

Photolabile Protecting Groups

It has also been used in the synthesis of photolabile protecting groups for carboxylic acids based on brominated hydroxyquinolines. These groups are designed to have greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making them suitable for in vivo use. Their increased solubility and low fluorescence enhance their utility as caging groups for biological messengers, demonstrating the compound's importance in biochemistry and drug development (Fedoryak et al., 2002).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

6-bromo-8-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h5-6,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPGOKGCHKDWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline

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